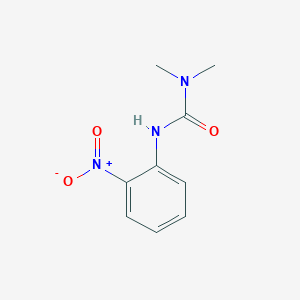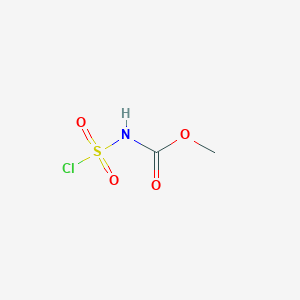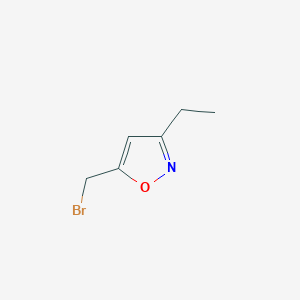
Methallyl iodide
Übersicht
Beschreibung
Methallyl iodide, also known as 3-iodo-2-methylprop-1-ene, is a chemical compound with the molecular formula C4H7I . It is used as a reactant in the preparation of chroman-substituted, tetrahydroquinoline-substituted and thiochroman-substituted ureas and thioureas for their use as anticancer agents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that iodide compounds are often produced in seawater via the reaction between photochemically produced methyl and iodine radicals . Additionally, iodide methylation can be biologically mediated .Molecular Structure Analysis
This compound contains a total of 11 bonds; 4 non-H bonds, 1 multiple bond, and 1 double bond . The molecular weight of this compound is 182 .Chemical Reactions Analysis
Methyl iodide, a similar compound, has been studied for its reactions in aqueous sodium hydroxide solutions . It was found that methyl iodide reacts competitively with both water and hydroxide ion in dilute solutions . Another study showed the formation of methyl iodide in sodium iodide solutions in the presence of acetic acid and formic acid under gamma irradiation conditions .Physical And Chemical Properties Analysis
This compound has a boiling point of 109.77°C, a density of 1.693 g/mL at 20 °C, and a refractive index of 1.4834 . It is also highly flammable .Wissenschaftliche Forschungsanwendungen
1. Catalytic Reactions
Methallyl iodide is used in catalytic reactions. For example, methallyl chloride, a similar compound, serves as an efficient allyl donor in enantioselective Grignard Nozaki-Hiyama methallylations via iridium-catalyzed transfer hydrogenation, demonstrating the potential use of methallyl compounds in catalysis (Hassan, Townsend, & Krische, 2011).
2. Iodocyclization Reactions
This compound is involved in iodocyclization reactions. For instance, iodination of 2-[allyl(methallyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(3H)-ones leads to the formation of 2,3-dihydro[1,3]thiazolo[3,2-a]pyrimidin-ium triiodides, showcasing its role in complex chemical synthesis (Frolova, Kim, & Slepukhin, 2016).
3. Hydrofluorination Processes
Methallyl-containing substrates can undergo hydrofluorination using specific chemical combinations. A study demonstrated the direct hydrofluorination of methallyl alkenes using a methanesulfonic acid/triethylamine trihydrofluoride combination, underlining the utility of methallyl compounds in chemical transformations (Bertrand & Paquin, 2019).
4. Organic Synthesis
This compound plays a significant role in organic synthesis. The synthesis of the compound 8a-Methyl-5,6,8,8a,9,10-hexahydro-10,12a-epoxyisoindolo[1,2-a]isoquinolinium iodide involved an intramolecular Diels–Alder reaction of methallyl chloride, indicating the utility of methallyl compounds in creating complex organic structures (Toze, Ershova, Obushak, Zubkov, & Khrustalev, 2010).
5. Polymerization Studies
This compound is relevant in polymerization studies. For example, alkyl iodides, including this compound, are studied as initiating dormant species in living radical polymerization with organic catalysts, underscoring its significance in polymer chemistry (Lei, Tanishima, Goto, Kaji, Yu, Hiroto, Takuya, & Michihiko, 2014).
Wirkmechanismus
Target of Action
Methallyl iodide, also known as 3-iodo-2-methylprop-1-ene, is a chemical compound that is used in various chemical reactionsIodide compounds are known to interact with the thyroid gland, which naturally takes up iodine from the body .
Mode of Action
They are concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .
Biochemical Pathways
Iodine undergoes several chemical and biological transformations resulting in the production of volatile methylated iodides, which play a key role in the iodine’s global geochemical cycle .
Pharmacokinetics
Iodide compounds like iodide i-131 are rapidly absorbed and distributed within the extracellular fluid of the body .
Result of Action
Iodide compounds like iodide i-131 are notable for causing mutation and death in cells that it penetrates, which is due to its mode of beta decay .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of methyl-iodide in the environment is influenced by factors such as the duration of illumination, the strength of illumination, and the concentrations of humic acid, ferric ion (Fe 3+), and iodide ion (I −), as well as pH .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-iodo-2-methylprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c1-4(2)3-5/h1,3H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJHYFLAANPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446778 | |
| Record name | Methallyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3756-30-7 | |
| Record name | Methallyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-2-methylpropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any examples of methallyl iodide being used in stereoselective synthesis?
A2: Yes, this compound has been successfully employed in stereoselective synthesis. A study demonstrated its use in the synthesis of the proteasome inhibitor 6-deoxy-omuralide []. The key step involved a stereoselective alkylation of a substituted proline ester with this compound. This highlights the potential of this compound as a valuable reagent in constructing complex chiral molecules with defined stereochemistry.
Q2: Can this compound react with transition metal complexes, and if so, what are the products?
A3: this compound can react with anionic acetylide transition metal complexes. For instance, reacting this compound with [(η5-C5H5)(NO)(CO)WC⋮CR]- (where R is a substituent like Si(CH3)3 or C6H5) leads to the formation of η1-alkynyl-η3-allyl tungsten complexes []. This reaction proceeds through an electrophilic attack of the allylic iodide on the metal center, followed by CO ligand elimination to stabilize the resulting complex. This highlights the versatility of this compound in organometallic synthesis.
Q3: Is there evidence of this compound undergoing isomerization?
A4: Yes, research suggests that certain η3-allyl tungsten complexes derived from this compound can undergo surface-catalyzed isomerization []. Specifically, when exposed to silica gel or neutral alumina, these complexes rearrange to form (η2-allene)tungsten complexes. This isomerization process demonstrates the potential for this compound derivatives to serve as precursors to other valuable organometallic compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![14-Chloro-9-methyl-2-phenyl-3-oxa-4,7,8,10-tetrazatetracyclo[9.4.0.02,4.06,10]pentadeca-1(11),6,8,12,14-pentaene](/img/structure/B3051907.png)







![[(Chloromethyl)(ethyl)phosphoryl]ethane](/img/structure/B3051920.png)
